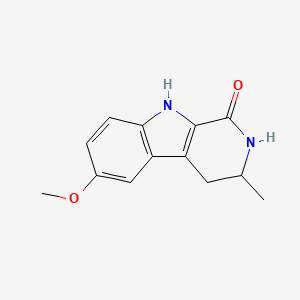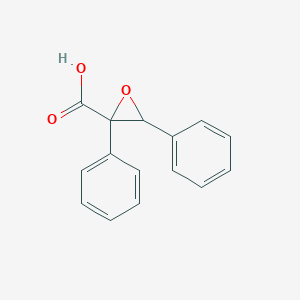
2,3-Diphenyloxirane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenyloxirane-2-carboxylic acid is an organic compound with the molecular formula C14H12O3. It is a derivative of oxirane, featuring two phenyl groups attached to the oxirane ring and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Diphenyloxirane-2-carboxylic acid can be synthesized through several methods:
Oxidation of Stilbene: One common method involves the oxidation of stilbene using peracids such as m-chloroperbenzoic acid (m-CPBA) to form the corresponding epoxide, which is then further oxidized to introduce the carboxylic acid group.
Lithiation and Electrophilic Addition: Another method involves the lithiation of 2,3-diphenyloxirane followed by the addition of carbon dioxide to form the carboxylic acid.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diphenyloxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction.
Electrophiles: Various electrophiles can be used for substitution reactions on the phenyl rings.
Major Products
Oxidation: Further oxidized carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,3-Diphenyloxirane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a model compound for studying epoxide reactivity.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-diphenyloxirane-2-carboxylic acid involves its reactivity as an epoxide and a carboxylic acid. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions. The carboxylic acid group can participate in acid-base reactions and form esters or amides. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
Similar Compounds
Stilbene Oxide: Similar in structure but lacks the carboxylic acid group.
2,3-Diphenyloxirane: The parent compound without the carboxylic acid group.
Uniqueness
2,3-Diphenyloxirane-2-carboxylic acid is unique due to the presence of both the oxirane ring and the carboxylic acid group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
53884-88-1 |
|---|---|
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
2,3-diphenyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C15H12O3/c16-14(17)15(12-9-5-2-6-10-12)13(18-15)11-7-3-1-4-8-11/h1-10,13H,(H,16,17) |
Clave InChI |
VTCBMUQQGHEZCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(O2)(C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,11-Dibenzyl-8-sulfanylidenespiro[3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-13,1'-cyclopentane]-1,9-dicarbonitrile](/img/structure/B14155706.png)
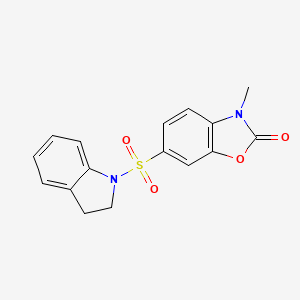
![2-Naphthalenamine, N-[4-(1,1,3,3-tetramethylbutyl)phenyl]-](/img/structure/B14155718.png)
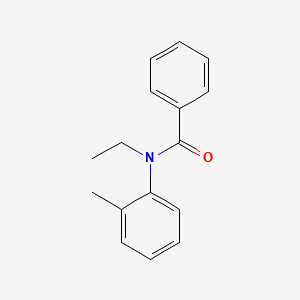
![(8R,9S,10R,12S,13S,14S,15S,17S)-17-acetyl-12,15-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14155731.png)
![2,2'-[(Methylimino)dimethanediyl]bis(4-methylphenol)](/img/structure/B14155738.png)
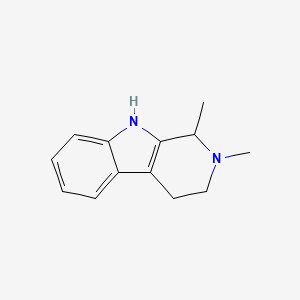
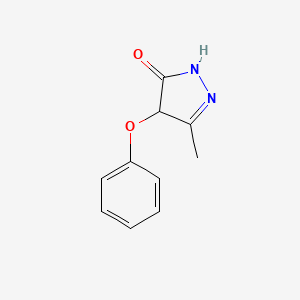
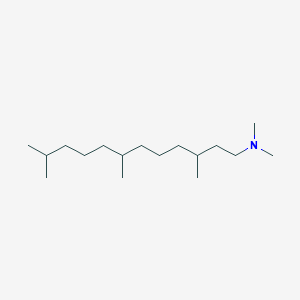
![Ornithine, N5-[(acetylamino)iminomethyl]-](/img/structure/B14155769.png)

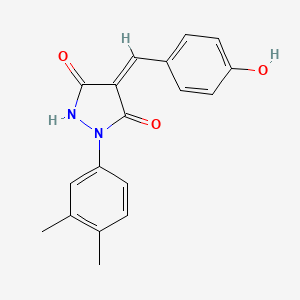
![N-[4-[(benzylamino)methyl]phenyl]acetamide](/img/structure/B14155777.png)
